molecular formula C8H9ClN4 B6284961 2-chloro-9-ethyl-8-methyl-9H-purine CAS No. 1044770-64-0

2-chloro-9-ethyl-8-methyl-9H-purine

Cat. No.: B6284961
CAS No.: 1044770-64-0
M. Wt: 196.64 g/mol
InChI Key: GZSHFEJAIWJYNY-UHFFFAOYSA-N
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Description

2-Chloro-9-ethyl-8-methyl-9H-purine is a substituted purine derivative characterized by a chlorine atom at position 2, an ethyl group at position 9, and a methyl group at position 8. The molecular formula is C₈H₁₀ClN₄, with a calculated molecular weight of 197.65 g/mol. Purine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance, particularly in kinase inhibition and antiviral research .

Properties

CAS No.

1044770-64-0

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

2-chloro-9-ethyl-8-methylpurine

InChI

InChI=1S/C8H9ClN4/c1-3-13-5(2)11-6-4-10-8(9)12-7(6)13/h4H,3H2,1-2H3

InChI Key

GZSHFEJAIWJYNY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=CN=C(N=C21)Cl)C

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-chloro-9-ethyl-8-methyl-9H-purine involves several steps. One common method starts with the condensation of 2,6-dichloro-9H-purine with an amino alcohol in the presence of triethylamine at 120°C for 24 hours under a nitrogen atmosphere . This reaction yields 3-(2-chloro-9H-purin-6-ylamino)-propan-1-ol, which can be further modified to obtain the desired compound.

Chemical Reactions Analysis

2-chloro-9-ethyl-8-methyl-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents, although specific conditions and products depend on the reagents used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

2-chloro-9-ethyl-8-methyl-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-9-ethyl-8-methyl-9H-purine involves its interaction with molecular targets such as enzymes or nucleic acids. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds that can interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between 2-chloro-9-ethyl-8-methyl-9H-purine and related purine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound Cl (2), CH₃ (8), C₂H₅ (9) C₈H₁₀ClN₄ 197.65 Not reported Potential kinase inhibitor -
2-Chloro-9-(propan-2-yl)-9H-purine Cl (2), C₃H₇ (9) C₈H₉ClN₄ 196.64 Not reported Intermediate in drug synthesis
6,8-Dichloro-9-ethyl-9H-purine Cl (6,8), C₂H₅ (9) C₇H₆Cl₂N₄ 218.02 90–92 Substrate for further functionalization
2-Chloro-9-methyl-9H-purine Cl (2), CH₃ (9) C₆H₅ClN₄ 168.58 Not reported Simplified model for SAR studies
6-Chloro-9-isobutyl-8-methyl-9H-purine Cl (6), CH₃ (8), C₄H₉ (9) C₁₀H₁₃ClN₄ 230.70 Not reported Anticandidate for antiviral agents

Key Observations :

  • Substituent Position : Chlorine at position 2 (as in the target compound) is less common than at positions 6 or 8, which are typically involved in nucleophilic substitution reactions .
  • Molecular Weight : The target compound’s molecular weight (~197.65 g/mol) falls between simpler derivatives (e.g., 2-chloro-9-methylpurine) and bulkier analogs (e.g., 6-chloro-9-isobutyl-8-methylpurine), balancing solubility and bioavailability .

Spectroscopic and Crystallographic Data

  • NMR and MS : The target compound’s ¹H NMR would resemble 6,8-dichloro-9-ethylpurine (), with signals for ethyl (δ ~1.49 ppm, triplet) and methyl (δ ~2.48 ppm, singlet) groups. Mass spectrometry would show a molecular ion peak near m/z 198 .
  • Crystallography : Analogous compounds (e.g., 6-chloro-9-(2-nitrophenylsulfonyl)purine) exhibit π-stacking interactions and hydrogen bonding, influencing their solid-state stability .

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